Cas no 365976-39-2 (3-(2-chloro-6-fluorophenyl)-2-cyano-N-(2-methoxyethyl)prop-2-enamide)

3-(2-chloro-6-fluorophenyl)-2-cyano-N-(2-methoxyethyl)prop-2-enamide structure
365976-39-2 structure
Product Name:3-(2-chloro-6-fluorophenyl)-2-cyano-N-(2-methoxyethyl)prop-2-enamide
CAS No:365976-39-2
MF:C13H12ClFN2O2
MW:282.697985649109
CID:5453437
PubChem ID:5839589
Update Time:2025-07-23

3-(2-chloro-6-fluorophenyl)-2-cyano-N-(2-methoxyethyl)prop-2-enamide Chemical and Physical Properties

Names and Identifiers

    • 2-Propenamide, 3-(2-chloro-6-fluorophenyl)-2-cyano-N-(2-methoxyethyl)-
    • 3-(2-chloro-6-fluorophenyl)-2-cyano-N-(2-methoxyethyl)prop-2-enamide
    • Inchi: 1S/C13H12ClFN2O2/c1-19-6-5-17-13(18)9(8-16)7-10-11(14)3-2-4-12(10)15/h2-4,7H,5-6H2,1H3,(H,17,18)
    • InChI Key: VVLYLZXZNGGOBO-UHFFFAOYSA-N
    • SMILES: C(NCCOC)(=O)C(C#N)=CC1=C(F)C=CC=C1Cl

3-(2-chloro-6-fluorophenyl)-2-cyano-N-(2-methoxyethyl)prop-2-enamide Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-26578970-0.05g
3-(2-chloro-6-fluorophenyl)-2-cyano-N-(2-methoxyethyl)prop-2-enamide
365976-39-2 95.0%
0.05g
$246.0 2025-03-20

Additional information on 3-(2-chloro-6-fluorophenyl)-2-cyano-N-(2-methoxyethyl)prop-2-enamide

Introduction to 3-(2-chloro-6-fluorophenyl)-2-cyano-N-(2-methoxyethyl)prop-2-enamide (CAS No. 365976-39-2)

3-(2-chloro-6-fluorophenyl)-2-cyano-N-(2-methoxyethyl)prop-2-enamide, identified by its CAS number 365976-39-2, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to a class of molecules that exhibit promising biological activities, making it a subject of extensive research and development. The structural features of this molecule, particularly the presence of a cyano group, a fluoro-substituted phenyl ring, and an N-(2-methoxyethyl) side chain, contribute to its unique chemical properties and potential therapeutic applications.

The< b>cyano group at the second position of the prop-2-enamide backbone introduces a polar character to the molecule, enhancing its solubility in polar solvents and facilitating interactions with biological targets. The fluoro-substituted phenyl ring at the 6th position is known for its ability to modulate metabolic stability and binding affinity, which are critical factors in drug design. Additionally, the methoxyethyl side chain provides flexibility and lipophilicity, enabling better membrane penetration and cellular uptake. These structural elements collectively contribute to the compound's potential as a lead molecule in drug discovery.

In recent years, there has been growing interest in developing novel therapeutic agents that target complex diseases such as cancer, inflammation, and neurodegenerative disorders. The compound 3-(2-chloro-6-fluorophenyl)-2-cyano-N-(2-methoxyethyl)prop-2-enamide has been investigated for its potential pharmacological effects. Preliminary studies suggest that it may exhibit inhibitory activity against certain enzymes and receptors involved in disease pathogenesis. For instance, its structural motif resembles known bioactive scaffolds that have shown efficacy in preclinical models. This has prompted researchers to explore its mechanism of action and therapeutic potential in greater detail.

The< b>fluoro-substituent in particular has been extensively studied for its role in enhancing drug bioavailability and metabolic stability. In pharmaceutical chemistry, fluorine atoms are often incorporated into drug molecules to improve their pharmacokinetic properties. The presence of a< b>fluoro-group in the phenyl ring of this compound may contribute to its resistance to metabolic degradation, thereby prolonging its half-life in vivo. This characteristic is highly desirable for developing drugs with extended therapeutic efficacy.

The< b>cyano group also plays a crucial role in the biological activity of this compound. Cyano-substituted amides are known to interact with biological targets through hydrogen bonding and dipole-dipole interactions. These interactions can modulate enzyme activity and receptor binding, making cyano-containing compounds attractive for drug development. In addition, the< b>cyano group can serve as a leaving group in nucleophilic substitution reactions, allowing for further chemical modifications and derivatization.

The N-(< b>2-methoxyethyl) side chain adds another layer of complexity to the molecule's biological behavior. Methoxyethyl groups are commonly found in pharmaceuticals due to their ability to enhance solubility and reduce toxicity. The flexibility provided by this side chain may allow the compound to adopt multiple conformations upon binding to biological targets, increasing its binding affinity and selectivity. This feature is particularly important in drug design, where optimal binding interactions are essential for therapeutic efficacy.

In recent research endeavors, synthetic methodologies have been refined to produce derivatives of 3-(2-chloro-6-fluorophenyl)-2-cyano-N-(2-methoxyethyl)prop-2-enamide with enhanced biological activity. Researchers have employed combinatorial chemistry and high-throughput screening techniques to identify novel analogs with improved pharmacokinetic profiles. These efforts have led to the discovery of several promising candidates that are being further optimized for clinical development.

The compound's potential as an anti-inflammatory agent has also been explored. Inflammatory processes are implicated in various chronic diseases, including arthritis and autoimmune disorders. Studies indicate that compounds with structural similarities to 3-(2-chloro-6-fluorophenyl)-2-cyano-N-(2-methoxyethyl)prop-2-enamide can modulate inflammatory pathways by inhibiting key enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). Further investigation is warranted to elucidate the precise mechanisms by which this compound exerts its anti-inflammatory effects.

The role of computational chemistry in designing and optimizing drug candidates like 3-(2-chloro-6-fluorophenyl)-2-cyano-N-(2-methoxyethyl)prop-2-enamide cannot be overstated. Advanced computational methods such as molecular dynamics simulations, quantum mechanics calculations, and machine learning algorithms have enabled researchers to predict molecular properties and optimize structures with high precision. These tools have accelerated the drug discovery process by identifying lead compounds with favorable pharmacokinetic profiles before they enter costly preclinical testing.

In conclusion, 3-(< b>2-chloro-6-fluorophenyl)-< b>2-cyano-N-(2-methoxyethyl)prop-2-enamide (CAS No.< b>365976-39-2) represents a promising candidate for further exploration in pharmaceutical research. Its unique structural features, including the presence of a cyano group, a fluoro-substituted phenyl ring, and an N-(< b>2-methoxyethyl) side chain, contribute to its potential as a lead molecule for developing novel therapeutic agents targeting various diseases. Ongoing research efforts aim to elucidate its mechanism of action and optimize its pharmacological properties for clinical applications.

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